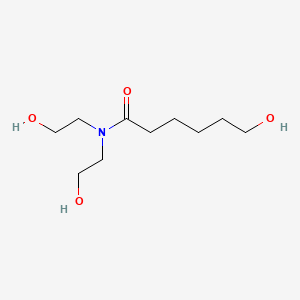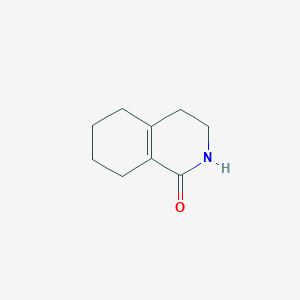
3,4,5,6,7,8-hexahydro-1(2H)-isoquinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5,6,7,8-Hexahydro-1(2H)-isoquinolinone is a heterocyclic organic compound with the molecular formula C9H11NO It is a derivative of isoquinoline, characterized by a partially saturated ring structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5,6,7,8-hexahydro-1(2H)-isoquinolinone typically involves the reduction of isoquinoline derivatives. One common method is the catalytic hydrogenation of isoquinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. Another approach involves the reduction of isoquinoline N-oxide using reducing agents like zinc and acetic acid.
Industrial Production Methods: For industrial-scale production, the catalytic hydrogenation method is preferred due to its efficiency and scalability. The process involves dissolving isoquinoline in a suitable solvent, such as ethanol, and then subjecting it to hydrogen gas in the presence of a palladium catalyst. The reaction is carried out at elevated temperatures (around 100-150°C) and pressures (50-100 atm) to achieve high yields.
化学反応の分析
Types of Reactions: 3,4,5,6,7,8-Hexahydro-1(2H)-isoquinolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline N-oxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Further reduction of the compound can lead to the formation of fully saturated isoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom, to form N-substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon (Pd/C), zinc, acetic acid.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products:
Oxidation: Isoquinoline N-oxide.
Reduction: Fully saturated isoquinoline derivatives.
Substitution: N-substituted isoquinoline derivatives.
科学的研究の応用
3,4,5,6,7,8-Hexahydro-1(2H)-isoquinolinone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in receptor binding studies.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders due to its structural similarity to neurotransmitters.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of various pharmaceuticals.
作用機序
The mechanism of action of 3,4,5,6,7,8-hexahydro-1(2H)-isoquinolinone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting biochemical pathways. Its structural similarity to neurotransmitters allows it to bind to receptor sites, influencing neurotransmission and potentially leading to therapeutic effects in neurological conditions.
類似化合物との比較
Isoquinoline: The parent compound from which 3,4,5,6,7,8-hexahydro-1(2H)-isoquinolinone is derived.
Tetrahydroisoquinoline: A partially saturated derivative of isoquinoline with similar structural features.
Octahydroisoquinoline: A fully saturated derivative of isoquinoline.
Comparison: this compound is unique due to its specific degree of saturation, which imparts distinct chemical and physical properties. Compared to isoquinoline, it has reduced aromaticity and increased reactivity towards certain chemical reactions. Tetrahydroisoquinoline and octahydroisoquinoline, while similar, differ in their saturation levels and, consequently, their reactivity and applications.
特性
分子式 |
C9H13NO |
|---|---|
分子量 |
151.21 g/mol |
IUPAC名 |
3,4,5,6,7,8-hexahydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C9H13NO/c11-9-8-4-2-1-3-7(8)5-6-10-9/h1-6H2,(H,10,11) |
InChIキー |
FILNPHNMSIBWEE-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)CCNC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'-[Ethane-1,2-diylbis[(acetylimino)ethane-1,2-diyl]]distearamide](/img/structure/B13784676.png)
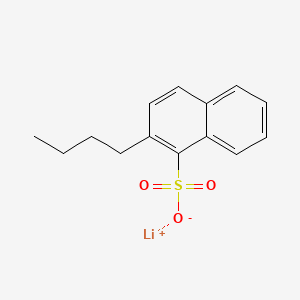
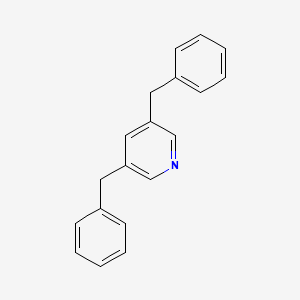
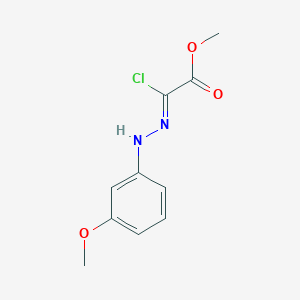
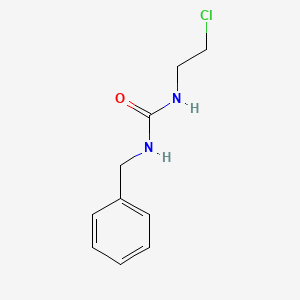
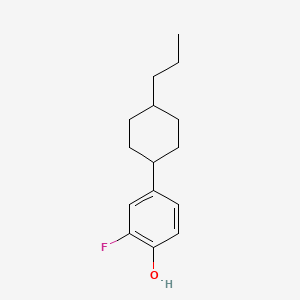
![1h-[1,3]Diazepino[1,7-a]benzimidazole](/img/structure/B13784729.png)
![1-[4-amino-5-(2-chlorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13784732.png)
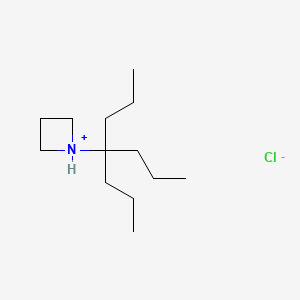

![Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethylphenyl]-](/img/structure/B13784748.png)
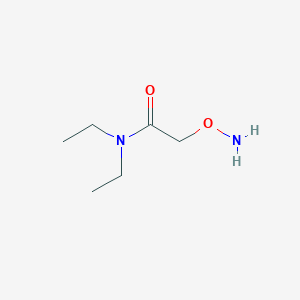
![2-[(1,3-Benzothiazol-2-yl)oxy]ethan-1-ol](/img/structure/B13784772.png)
